molecular formula C15H24N4O2 B6772118 (4-Methoxypiperidin-1-yl)-[3-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone

(4-Methoxypiperidin-1-yl)-[3-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone

Cat. No.: B6772118
M. Wt: 292.38 g/mol
InChI Key: FIDJDCRIOAAGDN-UHFFFAOYSA-N
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Description

(4-Methoxypiperidin-1-yl)-[3-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a methoxy group, a pyrrolidine ring, and a pyrazole ring, making it a multifaceted molecule with diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxypiperidin-1-yl)-[3-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone typically involves multi-step organic synthesis techniques. The process begins with the preparation of the piperidine and pyrrolidine intermediates, followed by the introduction of the methoxy and pyrazole groups through various substitution reactions. Common reagents used in these steps include alkyl halides, amines, and methanol under controlled conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent production quality. The use of high-pressure liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are common for the purification and analysis of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxypiperidin-1-yl)-[3-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: Halogenation or nitration can occur at specific positions on the rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes, while reduction can produce methoxy-substituted alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4-Methoxypiperidin-1-yl)-[3-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to modulate specific molecular pathways makes it a candidate for the treatment of various diseases, including neurological disorders and cancer.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of (4-Methoxypiperidin-1-yl)-[3-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxypiperidin-1-yl)-[3-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone
  • (4-Methoxypiperidin-1-yl)-[3-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]ethanone
  • (4-Methoxypiperidin-1-yl)-[3-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]propanone

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups

Properties

IUPAC Name

(4-methoxypiperidin-1-yl)-[3-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-17-10-13(9-16-17)12-3-6-19(11-12)15(20)18-7-4-14(21-2)5-8-18/h9-10,12,14H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDJDCRIOAAGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCN(C2)C(=O)N3CCC(CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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